molecular formula C19H24N4O3S B2438244 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-61-3

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2438244
CAS No.: 898350-61-3
M. Wt: 388.49
InChI Key: WOAINXKTUXJFHC-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a class of compounds with potential antimicrobial and antifungal properties. The compound is part of novel series synthesized through complex chemical reactions, including ring-opening, cyclization, and Mannich reactions. Its structural properties have been explored using spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods. The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis have been performed by density functional theory (DFT) calculations (Wu et al., 2021).

Antimicrobial and Antifungal Activities

Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies aim to develop new therapeutic agents by targeting pathogenic bacteria and fungi. Such compounds exhibit moderate activity against various bacterial and fungal species, highlighting their potential as leads for further antimicrobial and antifungal drug development (El‐Kazak & Ibrahim, 2013).

Molecular Docking and Biological Evaluation

The biological evaluation of related compounds has included molecular docking studies to assess their potential interaction with proteins such as SHP2. These studies suggest favorable interactions between the compound and the protein, indicating a mechanism by which these compounds might exert their biological effects. The inhibitory activity of these compounds on SHP2 protein at certain concentrations has been compared with reference compounds, showing promising results for potential anti-cancer activity (Wu et al., 2021).

Properties

IUPAC Name

2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-15-20-19-23(21-15)18(25)17(27-19)16(22-10-8-13(24)9-11-22)12-4-6-14(26-2)7-5-12/h4-7,13,16,24-25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAINXKTUXJFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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